molecular formula C14H17N3O2S B2554291 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313531-99-6

4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2554291
CAS RN: 313531-99-6
M. Wt: 291.37
InChI Key: SCPQPJAGPBUBKV-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide, which is a significant class of compounds in medicinal chemistry due to their biological properties. Although the specific compound is not directly mentioned in the provided papers, similar benzamide derivatives with thiadiazole moieties have been synthesized and evaluated for various biological activities, including anticancer properties , enzyme inhibition , and as potential gastrokinetic agents .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of the amide linkage between a benzoyl group and an amine. In the context of the provided papers, microwave-assisted synthesis has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups . Another approach includes the cyclization of thioamide with chloroacetoacetate . These methods are efficient and can be adapted to synthesize the compound by incorporating the appropriate isopropyl and ethoxy substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques would be essential in determining the structure of this compound, ensuring the correct placement of substituents and the integrity of the thiadiazole ring.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a thiadiazole ring can influence the reactivity of the compound, potentially making it a suitable candidate for further functionalization or as a ligand in coordination chemistry . The ethoxy group may also participate in reactions, such as deprotection or substitution, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of an ethoxy group may increase the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems . The isopropyl group on the thiadiazole ring could also impact the compound's binding affinity to biological targets, as seen in the case of gastrokinetic activity .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthesis approach for 1,3,4-thiadiazoles involves the reaction of isothiocyanates with 2-cyanoethanoic acid hydrazide, leading to the formation of various derivatives. These compounds exhibit interesting chemical properties, such as the ability to undergo cyclization and condensation reactions, forming complex structures with potential for further chemical modification and application in diverse scientific research fields (Elmoghayar, Abdalla, & Nasr, 1984).

Photophysical and Biological Applications

N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes that display a wide range of fluorescence. These compounds, featuring thioimidate, 4-hydroxythiazolyl, and thiazole-4-one moieties, demonstrate significant potential for applications in bioimaging and as fluorescent markers due to their tunable photophysical properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antiviral and Anticancer Activities

Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus (H5N1), highlighting the potential of these compounds in the development of new antiviral agents. The synthesis route for these compounds provides a foundation for designing benzamide derivatives with enhanced biological activities (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

Given the interesting structural features of this compound, it could be a valuable target for future research. Studies could explore its synthesis, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-19-11-7-5-10(6-8-11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQPJAGPBUBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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